molecular formula C15H11NO B2791351 Naphthalen-2yl(1H-pyrrol-3-yl)methanone CAS No. 220968-60-5

Naphthalen-2yl(1H-pyrrol-3-yl)methanone

Cat. No.: B2791351
CAS No.: 220968-60-5
M. Wt: 221.259
InChI Key: NKQDJPURKURBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Naphthalen-2yl(1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sulfuric acid or aluminum chloride as catalysts.

Major Products

Scientific Research Applications

Naphthalen-2yl(1H-pyrrol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2yl(1H-pyrrol-3-yl)methanone in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
  • Naphthalen-2-yl(1H-pyrrol-2-yl)methanone
  • Naphthalen-2-yl(1H-pyrrol-4-yl)methanone

Uniqueness

Naphthalen-2yl(1H-pyrrol-3-yl)methanone is unique due to its specific structural configuration, which combines the electronic properties of both naphthalene and pyrrole rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .

Properties

IUPAC Name

naphthalen-2-yl(1H-pyrrol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(14-7-8-16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDJPURKURBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a flask was placed 46 g (0.12 mole) of 3-(2-naphthalenoyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, 250 mL of 1,4-dioxane and 59.8 mL (0.18 mole) of 3 N NaOH. The reaction mixture was stirred overnight after which Et2O and water were added. The organics were separated off, washed with water, brine and dried (Na2SO4). Evaporation of the solvent in vacuo and crystallization from toluene gave 13.5 g of (51%) 3-(2-naphthalenoyl)-1H-pyrrole. mp134-136° C. CIMS m/z 223 (MH+). 1H NMR (300 MHz, CDCl3) δ 8.35 (Ar, 1H); 7.9 (Ar, 4H); 7.7 (Ar, 1H); 7.5 (Ar, 2H); 7.4 (Ar, 1H); 6.85 (Ar, 1H).
Name
3-(2-naphthalenoyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
59.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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